An In-Depth Technical Guide to Nε-Z-L-lysine Methyl Ester Hydrochloride (CAS 27894-50-4): Properties, Applications, and Safety
An In-Depth Technical Guide to Nε-Z-L-lysine Methyl Ester Hydrochloride (CAS 27894-50-4): Properties, Applications, and Safety
Prepared by a Senior Application Scientist
A Note on Chemical Identity: It has come to our attention through database analysis that the CAS number 27894-50-4 is occasionally erroneously associated with the compound 2-amino-5-bromo-3-hydroxypyridine (correct CAS: 39903-01-0). This guide is dedicated exclusively to the compound correctly identified by CAS 27894-50-4: Nε-Z-L-lysine methyl ester hydrochloride , a crucial reagent in synthetic chemistry. Researchers are advised to verify the identity of their materials by analytical means to ensure the safety and validity of their experimental work.
Introduction: The Role of Nε-Z-L-lysine Methyl Ester Hydrochloride in Synthetic Chemistry
Nε-Z-L-lysine methyl ester hydrochloride is a derivative of the essential amino acid L-lysine, engineered for specific applications in synthetic organic chemistry, most notably in peptide synthesis.[1] The molecule incorporates two key chemical modifications that dictate its function: a methyl ester at the carboxyl terminus and a benzyloxycarbonyl (Z or Cbz) protecting group on the epsilon-amino group of the lysine side chain.[]
The methyl esterification of the carboxylic acid serves to protect it from participating in unwanted side reactions, for instance, during the activation of the alpha-carboxyl group of another amino acid for peptide bond formation.[3][4] The benzyloxycarbonyl group, a widely used amine protecting group, selectively blocks the reactivity of the side-chain amine.[] This dual-protection strategy allows for the specific and controlled incorporation of the lysine residue into a growing peptide chain, making it an invaluable tool for researchers in drug development and protein engineering.[1] The hydrochloride salt form of the compound enhances its stability and solubility in various solvents, simplifying its handling and use in laboratory settings.[]
Physicochemical and Structural Properties
The fundamental properties of Nε-Z-L-lysine methyl ester hydrochloride are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 27894-50-4 | [5] |
| Molecular Formula | C₁₅H₂₂N₂O₄ · HCl | [6] |
| Molecular Weight | 330.81 g/mol | [6] |
| Synonyms | H-Lys(Z)-OMe HCl, (S)-Methyl 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride | [][5] |
| Appearance | White to off-white powder | [] |
| Melting Point | 115-151 °C | [] |
| Boiling Point | 444.6°C (estimated) | [] |
| Density | 1.142 g/cm³ (estimated) | [] |
| Solubility | Soluble in organic solvents | [7] |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | |
| Storage Temperature | 2-8 °C, in a cool, dry place | [][7] |
Core Application: Solution-Phase Peptide Synthesis
The primary application for Nε-Z-L-lysine methyl ester hydrochloride is as a building block in solution-phase peptide synthesis. The strategic placement of the protecting groups allows for a controlled, stepwise elongation of a peptide chain.
The Causality of Experimental Design
In a typical synthetic workflow, the free α-amino group of Nε-Z-L-lysine methyl ester hydrochloride can act as a nucleophile, reacting with the activated carboxyl group of an N-terminally protected amino acid. This forms a dipeptide. Subsequently, the methyl ester can be saponified (hydrolyzed) to reveal a free carboxylic acid, which can then be activated for coupling with the next amino acid in the sequence. The Z-group on the lysine side chain remains stable under these conditions, preventing the formation of branched peptides or other side products. It can be removed later under specific conditions, typically hydrogenolysis, which does not affect the peptide backbone.
Illustrative Workflow: Dipeptide Formation
The following diagram illustrates the logical flow of a standard dipeptide synthesis using H-Lys(Z)-OMe·HCl.
Experimental Protocol: Synthesis of a Protected Dipeptide
The following is a generalized, self-validating protocol for the synthesis of a protected dipeptide, such as Boc-Ala-Lys(Z)-OMe.
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Reagent Preparation:
-
Dissolve Nε-Z-L-lysine methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt, liberating the free α-amino group. Stir for 10-15 minutes at 0 °C.
-
In a separate flask, dissolve the Nα-protected amino acid (e.g., Boc-Alanine) (1.0 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in the same solvent.
-
-
Coupling Reaction:
-
Slowly add the activated Boc-Alanine solution to the solution of Nε-Z-L-lysine methyl ester.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to confirm the consumption of starting materials and the formation of the product.
-
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the organic solution sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure, protected dipeptide.
-
-
Validation:
-
The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
-
Safety Data Sheet (SDS) Synthesis
This section provides a consolidated overview of the critical safety information for Nε-Z-L-lysine methyl ester hydrochloride, based on available safety data sheets. It is intended for trained laboratory personnel.
Hazard Identification and GHS Classification
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Human Health Hazards: While some suppliers list no known significant hazards, others indicate that the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[5] It may also cause irritation to the skin, eyes, and respiratory tract.[5]
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Physical/Chemical Hazards: No specific physical or chemical hazards are broadly reported.[5] It is a combustible solid.
First-Aid Measures
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Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5]
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[][7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: For operations generating dust, a NIOSH-approved N95 or higher-rated dust mask is recommended.
Conclusion
Nε-Z-L-lysine methyl ester hydrochloride (CAS 27894-50-4) is a specialized amino acid derivative that is fundamental to the field of synthetic peptide chemistry. Its carefully designed protecting groups enable the precise and controlled incorporation of lysine into peptide structures, which is a critical process in the development of new therapeutics and research into protein function. While it is a compound with a generally low hazard profile, adherence to standard laboratory safety protocols is essential. It is imperative for researchers to ensure they are working with the correct compound, given the observed database discrepancies with 2-amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0).
References
- Google Search. (n.d.).
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet H-Lys(Z)-OMe HCl. Retrieved February 8, 2024, from [Link]
-
Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Retrieved February 8, 2024, from [Link]
- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
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Aapptec. (n.d.). H-Lys(Z)-OMe HCl [27894-50-4]. Retrieved February 8, 2024, from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved February 8, 2024, from [Link]
- Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
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International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved February 8, 2024, from [Link]
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ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 8, 2024, from [Link]
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PharmaCompass. (n.d.). 39903-01-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved February 8, 2024, from [Link]
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National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 8, 2024, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine hydrochloride. Retrieved February 8, 2024, from [Link]
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Global Substance Registration System. (n.d.). 2-AMINO-5-BROMO-3-HYDROXYPYRIDINE. Retrieved February 8, 2024, from [Link]
Sources
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